3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole
Description
“3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole” is a chemical compound with the molecular formula C17H16N2O2 . It is also known by the synonym "Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-naphthalenyloxy)" .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves various methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles . Another method involves the use of 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent in the synthesis of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a naphthyl group and an acetyl group attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives, such as “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, dehydrogenative coupling reactions, and oxidative cyclization reactions . The specific reactions that “this compound” undergoes would depend on the reaction conditions and the other reactants present.
Future Directions
The future directions of “3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole” could involve its use in the synthesis of more complex heterocyclic systems. Given its role as a building block in the synthesis of heterocyclic compounds, it could be used to develop new synthetic methods and design novel compounds with potential applications in various fields .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-naphthalen-2-yloxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-9-13(2)19(18-12)17(20)11-21-16-8-7-14-5-3-4-6-15(14)10-16/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYSNWFTWQCNPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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